Theophylline-1,3-15N2-2-13C
Overview
Description
Coordination Polymers as Potential Solid Forms of Drugs
The study of coordination polymers involving theophylline has shown promising results in the development of drug delivery systems. The research presented in the paper titled "Coordination polymers as potential solid forms of drugs: three zinc(II) coordination polymers of theophylline with biocompatible organic acids" explores the assembly of biocompatible coordination polymers using theophylline and various organic acids. The synthesis of these polymers was achieved through hydrothermal and mechanochemical reactions, resulting in three distinct coordination polymers. These polymers demonstrated the ability to release theophylline rapidly in simulated gastroenteric fluid and more slowly in pure water, suggesting their potential use in controlled drug delivery applications .
Molecular Crystal Structure Analysis
In another study, "3-Carboxyphenylboronic acid–theophylline (1/1)," a molecular crystal composed of theophylline and 3-carboxyphenylboronic acid was analyzed. The crystal structure revealed a 1:1 molar ratio of the components, with self-assembly driven by hydrogen bonds and π-π interactions. This intricate network of interactions within the crystal lattice suggests the potential for fine-tuning the physical properties of theophylline through cocrystallization, which could have implications for its solubility and bioavailability .
Novel Theophylline Cocrystals
The paper "X-ray and NMR Crystallography Studies of Novel Theophylline Cocrystals Prepared by Liquid Assisted Grinding" presents the synthesis and analysis of new theophylline cocrystals. These cocrystals were characterized using a combination of X-ray diffraction, solid-state NMR, and DFT calculations. The research provided detailed insights into the molecular structure, revealing unique hydrogen bonding patterns and structural motifs. The findings from this study contribute to the understanding of theophylline's molecular interactions and could inform the design of new pharmaceutical formulations .
Synthesis Analysis
The synthesis of theophylline-based coordination polymers and cocrystals involves innovative techniques such as hydrothermal reactions, mechanochemical reactions, and liquid-assisted grinding. These methods have proven effective in creating new solid forms of theophylline with distinct molecular arrangements and potential pharmaceutical applications.
Chemical Reactions Analysis
The chemical interactions within theophylline cocrystals and coordination polymers are characterized by hydrogen bonding and π-π stacking. These interactions are crucial for the stability and integrity of the resulting structures. The ability to manipulate these interactions through the choice of co-formers and synthesis conditions opens up possibilities for tailoring the properties of theophylline for specific therapeutic uses.
Physical and Chemical Properties Analysis
Scientific Research Applications
In Situ Analysis Techniques
- Theophylline labeled with isotopes, such as [8-13C-7-15N]-labelled theophylline, has been synthesized and applied for in situ analysis using advanced NMR techniques. This method allows for selective detection of labeled theophylline in complex mixtures, overcoming challenges posed by background signals in conventional analysis methods (Yamaguchi et al., 2011).
Polymorph Characterization
- Dynamic nuclear polarization (DNP) enhanced solid-state NMR spectroscopy has been used to characterize polymorphs and solvates of organic solids, including theophylline. This approach helps in understanding structural changes induced by sample preparation and provides advanced structural characterization of polymorphs (Pinon et al., 2015).
Environmental Applications
- Studies on theophylline labeled with isotopes have been conducted to investigate its degradation and metabolism in environmental contexts. For instance, research on Populus alba (poplar plants) demonstrated their ability to absorb and degrade exogenous caffeine, including caffeine-(trimethyl-13C), without negative effects on plant health. This supports the potential use of these plants in caffeine remediation processes (Pierattini et al., 2016).
Aptasensor Development
- Research has been conducted on the development of electrochemical approaches for theophylline detection using RNA aptamers. This includes the construction of RNA nanowires on electrode surfaces for sensitive monitoring of theophylline levels, which is crucial due to theophylline's narrow safety range and potential toxic side effects (Wang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-NBLDSOAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Theophylline-1,3-15N2-2-13C |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.